ダウノマイシンノン

概要

説明

ダウノマイシンノンは、Streptomyces peucetius菌から得られるアントラサイクリン系抗生物質であるダウノマイシンのアグリコンです。 これは、さまざまな癌、特に白血病の治療に使用されるダウノマイシンの構造と機能に重要な役割を果たす色素化合物です .

科学的研究の応用

Daunomycinone has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Chemistry: It is used as a precursor in the synthesis of other anthracycline antibiotics.

Biology: Studies on daunomycinone help understand the biosynthesis and metabolism of anthracyclines.

Medicine: Daunomycinone derivatives are crucial in developing new anticancer drugs.

作用機序

ダウノマイシンノンは、主にDNAとの相互作用によって効果を発揮します。それはDNA鎖にインターカレーションし、DNA複製と転写に不可欠な酵素であるトポイソメラーゼIIの機能を阻害します。 これは、DNA合成を阻害し、癌細胞のアポトーシスを誘導します .

類似化合物:

ドキソルビシン: 構造は似ていますが、官能基が異なる、別のアントラサイクリン系抗生物質。

カルミノマイシン: 構造的に似ていますが、側鎖が異なります。

ルビドマイシン: ダウノマイシンと密接に関連しており、その化学構造にわずかな違いがあります.

独自性: ダウノマイシンノンは、ダウノサミンとの安定なグリコシド結合を形成することを可能にする特定の構造的特徴のために独自です。これにより、その抗癌特性が強化されます .

生化学分析

Biochemical Properties

Daunomycinone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The compound is a glycoside antibiotic of the anthracycline group . It inhibits the multiplication of bacterial and animal viruses .

Cellular Effects

Daunomycinone has a profound impact on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The toxic effects of Daunomycinone include a severe local reaction if the drug extravasates, bone marrow depression resulting in leucopenia, anemia, thrombocytopenia and bleeding, fever, oral ulcers and alopecia .

Molecular Mechanism

The mechanism of action of Daunomycinone is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Daunomycinone can be hydrolyzed with dilute acids to give a red crystalline substance .

Temporal Effects in Laboratory Settings

The effects of Daunomycinone change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of Daunomycinone vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Daunomycinone is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Daunomycinone is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Daunomycinone and its effects on activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件: ダウノマイシンノンは、いくつかの方法によって合成できます。 一般的なアプローチの1つは、酸性条件下でダウノマイシンを加水分解して、ダウノマイシンノンとダウノサミンを得ることです . 別の方法は、より単純な有機化合物からの全合成であり、フリーデル・クラフツ反応や選択的メチル化などの複数の手順が含まれます .

工業生産方法: ダウノマイシンノンの工業生産には、多くの場合、Streptomyces peucetiusの発酵、それに続く抽出および精製プロセスが伴います。 ダウノマイシンノンの誘導体への生体変換は、固定化細胞または酵素を使用することによっても達成できます .

化学反応の分析

反応の種類: ダウノマイシンノンは、次のようなさまざまな化学反応を起こします。

酸化: キノンを形成するように酸化されます。

還元: 還元反応によりヒドロキノンが生成されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムのような還元剤がしばしば使用されます。

主要な生成物: これらの反応から形成される主要な生成物には、さまざまなキノン、ヒドロキノン、およびメチル化誘導体が含まれます .

4. 科学研究への応用

ダウノマイシンノンは、特に化学、生物学、医学の分野において、科学研究に重要な用途があります。

化学: 他のアントラサイクリン系抗生物質の合成における前駆体として使用されます。

生物学: ダウノマイシンノンに関する研究は、アントラサイクリンの生合成と代謝を理解するのに役立ちます。

類似化合物との比較

Doxorubicin: Another anthracycline antibiotic with a similar structure but different functional groups.

Carminomycin: Shares structural similarities but differs in its side chains.

Rubidomycin: Closely related to daunomycin with slight variations in its chemical structure.

Uniqueness: Daunomycinone is unique due to its specific structural features that allow it to form stable glycosidic linkages with daunosamine, enhancing its anticancer properties .

特性

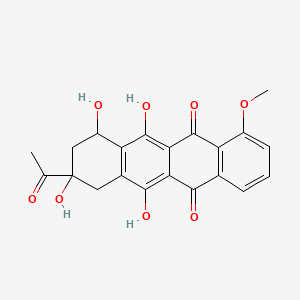

IUPAC Name |

9-acetyl-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O8/c1-8(22)21(28)6-10-13(11(23)7-21)19(26)16-15(18(10)25)17(24)9-4-3-5-12(29-2)14(9)20(16)27/h3-5,11,23,25-26,28H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFDHOWPGULAQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21794-55-8 | |

| Record name | Daunomycinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Daunorubicinone and its impact on cells?

A1: Daunorubicinone is the aglycone of Daunorubicin, an anthracycline antibiotic with antitumor activity. [, ] While Daunorubicinone itself is less potent than Daunorubicin, research suggests its mechanism of action involves inhibiting the ability of human topoisomerase IIα to relax DNA. [] This inhibition ultimately disrupts DNA replication and repair mechanisms, leading to cell death.

Q2: How does the structure of Daunorubicinone relate to its activity?

A2: The sugar moiety attached to Daunorubicinone plays a crucial role in its cytotoxicity. [] Studies have shown that synthesizing hybrid anthracyclines by attaching different sugar moieties to Daunorubicinone can enhance its cytotoxic activity compared to the parent compound. [] For example, a hybrid containing the arimetamycin A glycan showed significantly increased cytotoxicity. []

Q3: Are there any known analytical methods for separating and quantifying Daunorubicinone and related compounds?

A3: Yes, high-performance liquid chromatography (HPLC) methods have been developed for the simultaneous determination of Daunorubicinone and other anthracyclines, along with their metabolites. [] These methods typically utilize reversed-phase C18 columns, gradient elution with a mixture of formic acid in water and acetonitrile, and fluorescence detection. [] This approach allows for the analysis of Daunorubicinone in various applications, including therapeutic drug monitoring and pharmacokinetic studies.

Q4: How does Daunorubicinone interact with liver microsomes, and what are the implications?

A4: Daunorubicinone, unlike its parent compound Daunorubicin, does not stimulate the production of thiobarbituric acid reactive substances (TBARS), a marker of oxidative damage, in rat liver microsomes. [] Interestingly, it still stimulates oxygen consumption in the presence of EDTA, indicating redox cycling of the drug. [] This suggests that for Daunorubicinone, redox cycling and TBARS production are uncoupled, possibly due to its interaction with microsomal RNA. []

Q5: Can microorganisms modify Daunorubicinone, and what is the significance?

A5: Yes, microbial transformation of Daunorubicinone to Daunorubicinol aglycone has been observed. [] Additionally, certain microorganisms, such as a strain of Bacillus cereus var. mycoides, can N-acetylate Daunorubicinone, producing N-acetyldaunorubicinone. [] These microbial transformations are of interest as they offer potential routes to synthesize novel anthracycline derivatives for antitumor testing.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。